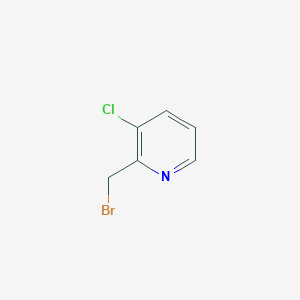![molecular formula C12H12O2 B087969 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene CAS No. 73650-68-7](/img/structure/B87969.png)
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, also known as DTT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DTT is a heterocyclic compound that contains two oxygen atoms and a cyclooctene ring system. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
Wirkmechanismus
The mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene is not fully understood, but it is believed to involve the modulation of ion channels. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to interact with voltage-gated ion channels, such as the potassium channel Kv1.3, and to inhibit their activity. This inhibition of ion channels may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to have various biochemical and physiological effects, such as the inhibition of ion channels, the induction of apoptosis, and the modulation of cellular signaling pathways. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Another advantage is its potential as a building block for the synthesis of more complex molecules. However, one limitation of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
For the study of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene may include the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science and catalysis. Further studies may also be needed to understand the mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene and its potential side effects.
Synthesemethoden
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene can be synthesized using different methods, such as the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been used to synthesize 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, and the yield and purity of the compound depend on the reaction conditions and the starting materials used.
Wissenschaftliche Forschungsanwendungen
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential applications in various fields, such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a building block for the synthesis of more complex molecules. In material science, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a ligand for the preparation of metal complexes with potential applications in catalysis. In medicinal chemistry, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Eigenschaften
CAS-Nummer |
73650-68-7 |
|---|---|
Produktname |
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene |
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
13,14-dioxatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H12O2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4H,5-8H2 |
InChI-Schlüssel |
QBAVGEZIXWZVPE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
Kanonische SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
Andere CAS-Nummern |
5088-46-0 73650-68-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



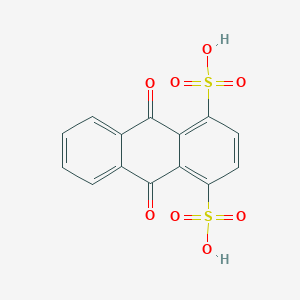
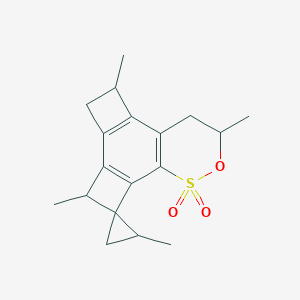

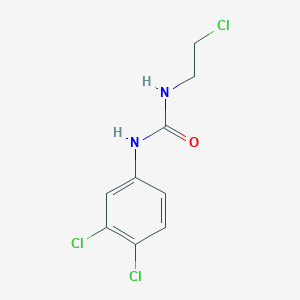
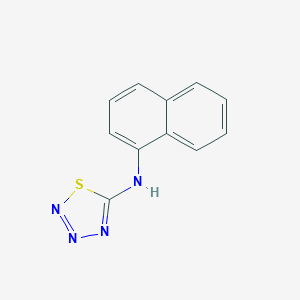
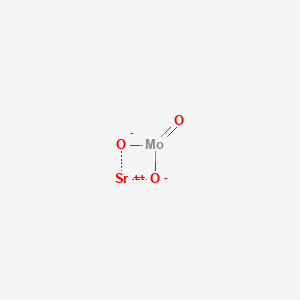
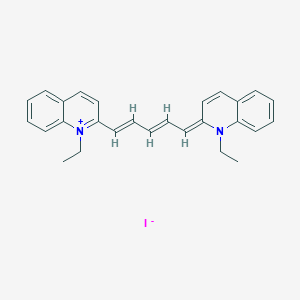
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
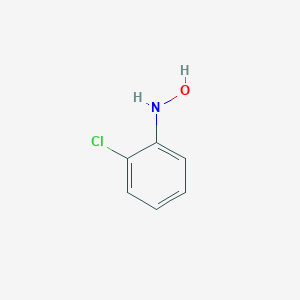
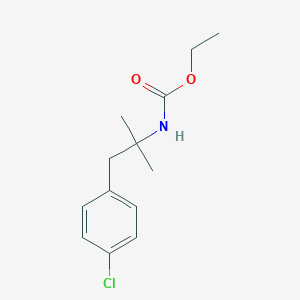
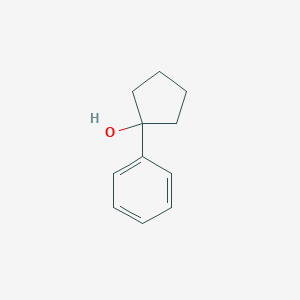
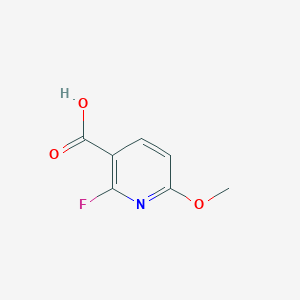
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
